6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-13-10(7-17-8)6-15-12(16)5-4-11(14-15)9-2-3-9/h4-5,7,9H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYBWOMOHDQENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a thiazole derivative, followed by its reaction with a cyclopropyl-containing precursor to form the desired pyridazinone structure.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole and pyridazinone rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The thiazole and pyridazinone moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the 2-methyl-1,3-thiazol-4-yl moiety or related heterocyclic cores, enabling comparative analysis:
*Calculated molecular weight. †Based on structural similarity to MTEP/MPEP.
Functional Group Analysis
- Thiazole Substitution: All three compounds incorporate the 2-methyl-1,3-thiazol-4-yl group, which is critical for mGluR5 binding in MTEP and MPEP .
- Core Heterocycle: The dihydropyridazinone core of the target compound differs from MTEP’s piperidine and MPEP’s pyridine. Dihydropyridazinones are less rigid, which may influence receptor selectivity or off-target effects.
- Cyclopropyl vs. Aromatic Groups : The cyclopropyl substituent in the target compound may reduce oxidative metabolism compared to MPEP’s phenyl group, enhancing metabolic stability .
Pharmacological Insights
- MTEP : Demonstrates efficacy in reducing stress-induced reinstatement of cocaine seeking, attributed to mGluR5 antagonism .
- MPEP : Shows anxiolytic effects in rodent models (e.g., elevated plus maze, social exploration tests) without significant sedative or psychotomimetic side effects .
- The cyclopropyl group could confer improved pharmacokinetics, warranting further investigation.
Data Tables
Table 1: Physicochemical Properties of Thiazole-Containing Compounds
*Estimated using fragment-based methods.
Biological Activity
6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity, pharmacological potential, and structure-activity relationships (SAR) of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C12H14N4OS |
| Molecular Weight | 246.33 g/mol |
| CAS Number | 1273613-97-0 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticonvulsant Activity :
- Studies have demonstrated that thiazole derivatives can possess significant anticonvulsant properties. For instance, compounds similar to this compound have shown efficacy in reducing seizure activity in animal models. The structure's electron-withdrawing groups enhance anticonvulsant effects by modulating neurotransmitter systems .
-
Anticancer Properties :
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells. For example, analogues of thiazole linked to pyridazinone structures have exhibited significant anti-proliferative activity against Jurkat and HT-29 cell lines . The presence of specific substituents on the thiazole ring appears crucial for enhancing anticancer activity.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl group | Enhances lipophilicity and cellular uptake |
| Thiazole moiety | Critical for anticonvulsant and anticancer activity |
| Electron-withdrawing groups | Increase potency by stabilizing reactive intermediates |
Case Studies
- Anticonvulsant Testing :
- Cytotoxicity Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
